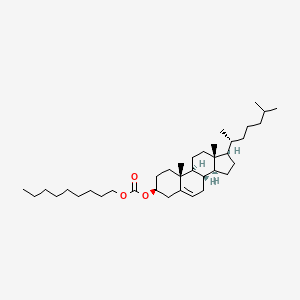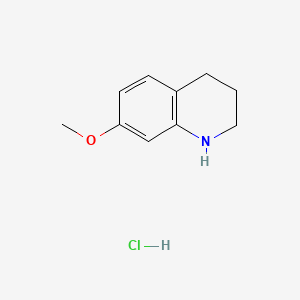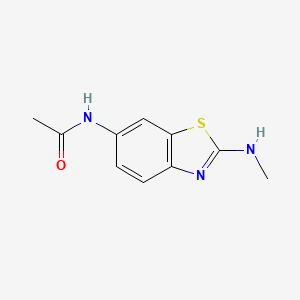
CHLORURE D’YTTERBIUM(III) HYDRATÉ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium(III) Chloride Hydrate is an inorganic chemical compound . It is a white crystalline solid used as a precursor to synthesize nanomaterials and as a catalyst in various organic transformations . It is also used as an effective catalyst to prepare acetals by reacting with trimethyl orthoformate .
Synthesis Analysis
Ytterbium(III) Chloride Hydrate is used as a catalyst in organic chemical synthesis . It reacts with N-alkylsalicylideneimines to prepare yttrium(III) Schiff base complexes .Molecular Structure Analysis
The molecular formula of Ytterbium(III) Chloride Hydrate is YbCl3 · 6H2O . The valence electron configuration of Yb+3 (from YbCl3) is 4f13 5s2 5p6, which has crucial implications for the chemical behavior of Yb+3 .Chemical Reactions Analysis
Ytterbium(III) Chloride Hydrate reacts with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . It also reacts with N-alkylsalicylideneimines to prepare yttrium(III) Schiff base complexes .Physical And Chemical Properties Analysis
Ytterbium(III) Chloride Hydrate is a white powder with a density of 4.06 g/cm3 (solid) . It has a melting point of 854 °C and a boiling point of 1,453 °C . It is soluble in water (17 g/100 mL at 25 °C) .Applications De Recherche Scientifique
Catalyseur en synthèse organique
Le chlorure d’ytterbium(III) hydraté sert de catalyseur efficace pour la préparation des acétals, en particulier par réaction avec l’orthoformiate de triméthyle. Cette réaction est cruciale en synthèse organique où les acétals sont des formes protégées d’aldéhydes et de cétones .
Préparation de complexes de base de Schiff
Il réagit avec les N-alkylsalicylidèneimines pour préparer des complexes de base de Schiff d’ytterbium(III). Ces complexes ont diverses applications, notamment en tant que ligands en chimie de coordination .
Réactif de déplacement RMN
Ce composé est largement utilisé comme réactif de déplacement RMN, qui aide à l’analyse de molécules complexes en améliorant la résolution de la spectroscopie RMN .
Sonde d’ion calcium
En tant que sonde d’ion calcium, le chlorure d’ytterbium(III) hydraté est utilisé en biochimie pour étudier les processus dépendants du calcium au sein des cellules et des tissus .
Micropuces à ADN
En recherche génétique, il est utilisé dans les micropuces à ADN pour identifier l’expression génique et la variation génétique entre différents échantillons biologiques .
Développement de matériaux fluorescents
Le chlorure d’ytterbium(III) hydraté est utilisé pour le dopage des nanoparticules d’oxyde d’yttrium, qui sont ensuite utilisées pour développer des matériaux fluorescents avec des applications potentielles dans divers domaines tels que le photovoltaïque et la libération de médicaments .
Affichages 3D et photovoltaïque
Il est également impliqué dans le dopage des nanoparticules de fluorure d’yttrium, qui pourraient être utilisées pour créer des matériaux pour des affichages 3D et des dispositifs photovoltaïques .
Systèmes de libération de médicaments
Les nanoparticules dopées mentionnées ci-dessus peuvent également être explorées pour leur utilisation dans les systèmes de libération de médicaments, offrant une approche ciblée du traitement .
Mécanisme D'action
Target of Action
Ytterbium(III) Chloride Hydrate primarily targets aryl halides . It reacts with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . This reaction is crucial in organic synthesis, where the removal of halogens from aryl halides is often a necessary step.
Mode of Action
The compound interacts with its targets through a process known as reductive dehalogenation . In this process, the ytterbium(III) ion in the compound acts as a catalyst , facilitating the removal of halogen atoms from aryl halides .
Biochemical Pathways
Its role as a catalyst in the reductive dehalogenation of aryl halides suggests that it may influence pathways involving these compounds
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ytterbium(III) Chloride Hydrate is limited. It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution within the body. It’s important to note that the compound is poisonous if injected, and mildly toxic by ingestion .
Result of Action
The primary result of Ytterbium(III) Chloride Hydrate’s action is the reductive dehalogenation of aryl halides . This reaction is crucial in organic synthesis, where the removal of halogens from aryl halides is often a necessary step. The compound’s action as a catalyst can therefore facilitate the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ytterbium(III) Chloride Hydrate. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air. This property can affect the compound’s stability and reactivity. Additionally, the compound should be stored in a dry environment to avoid contact with air, moisture, or easily oxidizable substances .
Safety and Hazards
Ytterbium(III) Chloride Hydrate is poisonous if injected and mildly toxic by ingestion . It is known to irritate the skin and eyes . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ytterbium(III) Chloride Hydrate plays a role in biochemical reactions. The valence electron configuration of Yb +3 (from Ytterbium(III) Chloride Hydrate) is 4 f13 5 s2 5 p6, which has crucial implications for the chemical behavior of Yb +3 . It is known to interact with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides .
Cellular Effects
Ytterbium(III) Chloride Hydrate has effects on various types of cells and cellular processes. It is used in applications such as rare earth doping of yttrium oxide (Y 2 O 3) nanoparticles for the development of fluorescent materials . It is also used to track digestion in animals .
Molecular Mechanism
Ytterbium(III) Chloride Hydrate exerts its effects at the molecular level. It reacts with N-alkylsalicylideneimines to prepare yttrium (III) Schiff base complexes . It is widely used as NMR shift reagent, calcium ion probe and in DNA microarrays .
Temporal Effects in Laboratory Settings
The effects of Ytterbium(III) Chloride Hydrate over time in laboratory settings include its stability and degradation. It has good thermal stability and is relatively stable in air .
Dosage Effects in Animal Models
The effects of Ytterbium(III) Chloride Hydrate vary with different dosages in animal models. It is poisonous if injected, and mildly toxic by ingestion .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of ytterbium(III) chloride hydrate can be achieved through the reaction of ytterbium metal or oxide with hydrochloric acid followed by crystallization of the resulting product.", "Starting Materials": [ "Ytterbium metal or oxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve ytterbium metal or oxide in hydrochloric acid to form ytterbium chloride solution.", "Filter the solution to remove any impurities.", "Add water to the solution to induce crystallization of ytterbium(III) chloride hydrate.", "Collect the crystals by filtration and wash with cold water.", "Dry the crystals at low temperature to obtain ytterbium(III) chloride hydrate." ] } | |
Numéro CAS |
19423-87-1 |
Formule moléculaire |
Cl3H2OYb |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
ytterbium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |
Clé InChI |
WGKCQSFQBYKUTC-UHFFFAOYSA-K |
SMILES |
O.[Cl-].[Cl-].[Cl-].[Yb+3] |
SMILES canonique |
O.[Cl-].[Cl-].[Cl-].[Yb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




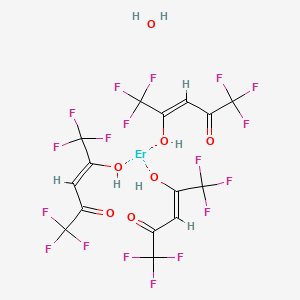
![5,6-Dimethyltricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B579568.png)
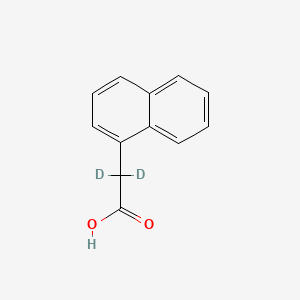
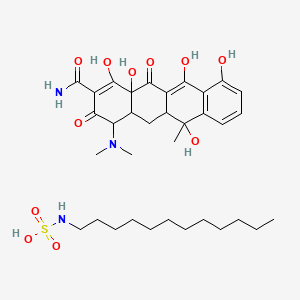
![2,6-Dimethyl-6H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579572.png)
